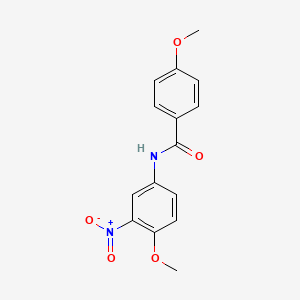![molecular formula C13H18N2O4S B4411387 N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)
N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide
Übersicht
Beschreibung
N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide, commonly known as NMES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that is widely used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of NMES involves the binding of the compound to the active site of CA II, which is located in a deep hydrophobic pocket. The binding of NMES to the active site of CA II results in the formation of a stable complex that inhibits the enzyme's activity. The inhibition of CA II by NMES is reversible and can be overcome by increasing the concentration of bicarbonate ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMES are mainly due to its inhibition of CA II. The inhibition of CA II by NMES leads to a decrease in the production of bicarbonate ions, which can affect various physiological processes such as acid-base balance, respiration, and ion transport. NMES has also been shown to have anti-inflammatory and anti-cancer properties, which are thought to be related to its inhibition of CA II.
Vorteile Und Einschränkungen Für Laborexperimente
NMES has several advantages as a research tool. It is a highly potent and selective inhibitor of CA II, which allows for the specific inhibition of this isoform without affecting other isoforms of CA. NMES is also stable and can be easily synthesized and purified. However, there are some limitations to using NMES in lab experiments. The compound has poor solubility in water, which can make it difficult to use in some experimental systems. Additionally, NMES has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on NMES. One potential area of research is the development of analogs of NMES with improved solubility and longer half-lives. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of NMES, which could lead to the development of new therapeutic agents. Additionally, the role of CA II in various physiological processes is not fully understood, and further research is needed to elucidate this role and the potential therapeutic applications of CA II inhibition.
Conclusion
NMES is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly used as a sulfonamide-based inhibitor of CA II, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. NMES has been shown to selectively inhibit CA II with high potency, making it a valuable research tool. The future directions for research on NMES include the development of analogs with improved solubility and longer half-lives, the investigation of its anti-inflammatory and anti-cancer properties, and the elucidation of the role of CA II in various physiological processes.
Wissenschaftliche Forschungsanwendungen
NMES has a wide range of applications in scientific research. It is commonly used as a sulfonamide-based inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. NMES has been shown to selectively inhibit the cytosolic isoform of CA, CA II, with high potency. This inhibition leads to a decrease in the production of bicarbonate ions, which can be used to study the role of CA II in various physiological processes such as acid-base balance, respiration, and ion transport.
Eigenschaften
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-20(17,18)14-12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIMIZQGMWLPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411305.png)
![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)
![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)

